molecular formula C14H11ClN2O B3037143 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline CAS No. 443125-36-8

2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No. B3037143
CAS RN: 443125-36-8
M. Wt: 258.7 g/mol
InChI Key: PYKAWKGNMFTOIT-UHFFFAOYSA-N
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Description

2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline, also known as 2-Chloro-5-MBOA, is an organic compound with a molecular formula of C10H9ClN2O. It is a white solid that is insoluble in water and soluble in organic solvents. 2-Chloro-5-MBOA is used in a variety of applications, including pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate for the synthesis of other compounds.

Scientific Research Applications

2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA is widely used in scientific research for a variety of applications. It is used as a reagent for the synthesis of other compounds, such as heterocyclic compounds and polymers. It has also been used to study the properties of transition metal complexes, as well as to investigate the mechanism of action of certain enzymes. Additionally, 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA has been used to study the structure-activity relationships of various organic compounds.

Mechanism of Action

2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. Additionally, 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA has been shown to interact with other proteins, such as G-protein coupled receptors, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects
2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA has been found to have anti-inflammatory, anti-allergic, and anti-tumor activities. It has also been shown to have an inhibitory effect on the synthesis of prostaglandins, which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA is a relatively inexpensive and widely available compound, making it an attractive option for laboratory experiments. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. However, it is important to note that 2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA is a hazardous compound and should be handled with care.

Future Directions

2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)anilineBOA has a wide range of potential applications, and there are many possible future directions for research. For example, further research could be conducted to explore the compound’s potential use as an anti-inflammatory agent. Additionally, studies could be done to investigate the compound’s ability to inhibit the growth of other bacteria or to explore its potential use as an anti-cancer agent. Additionally, further research could be done to explore the compound’s potential use as an inhibitor of other enzymes or proteins. Finally, further research could be done to explore the compound’s potential use in the synthesis of other compounds, such as heterocyclic compounds or polymers.

properties

IUPAC Name

2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-8-2-5-12-13(6-8)18-14(17-12)9-3-4-10(15)11(16)7-9/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKAWKGNMFTOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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